molecular formula C17H16FNO B5342581 3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one

3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B5342581
M. Wt: 269.31 g/mol
InChI Key: VHRXZDBHDSLGQY-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one, also known as FABP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been found to be a potent inhibitor of fatty acid-binding protein (FABP), which plays a crucial role in the regulation of lipid metabolism. In

Mechanism of Action

3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one is a potent inhibitor of this compound, which is a cytoplasmic protein that binds to long-chain fatty acids and facilitates their transport to various cellular compartments. This compound is involved in the regulation of lipid metabolism, and its inhibition results in the accumulation of fatty acids in the cytoplasm, leading to the activation of various signaling pathways that improve insulin sensitivity and reduce lipid accumulation.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. These include the reduction of hepatic lipid accumulation, improvement of insulin sensitivity, and reduction of atherosclerosis. In animal models, this molecule has been shown to improve glucose tolerance, decrease plasma triglyceride levels, and reduce body weight gain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its potency and specificity towards this compound. This molecule has been shown to be a highly selective inhibitor of this compound and does not affect other proteins involved in lipid metabolism. However, one of the limitations of using this molecule is its solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one. These include the development of more potent and selective inhibitors of this compound, the investigation of the molecular mechanisms underlying the effects of this compound inhibition, and the evaluation of the safety and efficacy of this compound inhibitors in clinical trials. Additionally, the potential therapeutic applications of this compound inhibitors in other diseases such as cancer and neurodegenerative disorders need to be explored further.
In conclusion, this compound is a promising molecule that has the potential to be used as a therapeutic agent for the treatment of metabolic disorders. Its potency and specificity towards this compound make it a valuable tool for investigating the molecular mechanisms underlying lipid metabolism. Further research is needed to fully understand the therapeutic potential of this compound inhibitors and to develop safe and effective drugs for clinical use.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one involves the reaction of 4-fluorobenzylamine with chalcone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. This method has been optimized and has been used in various studies to synthesize this compound.

Scientific Research Applications

3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases. This compound plays a crucial role in the regulation of lipid metabolism, and its inhibition has been shown to improve insulin sensitivity, reduce hepatic lipid accumulation, and decrease atherosclerosis in animal models.

properties

IUPAC Name

(E)-3-[(4-fluorophenyl)methylamino]-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-13(11-17(20)15-5-3-2-4-6-15)19-12-14-7-9-16(18)10-8-14/h2-11,19H,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRXZDBHDSLGQY-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.